molecular formula C6H11Cl2NO B14458903 Butyl(chloromethyl)carbamyl chloride CAS No. 70498-14-5

Butyl(chloromethyl)carbamyl chloride

Cat. No.: B14458903
CAS No.: 70498-14-5
M. Wt: 184.06 g/mol
InChI Key: ZACOSINFFIPTTM-UHFFFAOYSA-N
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Description

Butyl(chloromethyl)carbamyl chloride (CAS Registry Number: Not listed in provided evidence) is a chlorinated carbamate derivative. Its structure includes a butyl group, a chloromethyl moiety, and a reactive carbamyl chloride functional group. This compound is likely used in organic synthesis, particularly in the preparation of ureas, carbamates, or agrochemical intermediates.

Properties

CAS No.

70498-14-5

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

IUPAC Name

N-butyl-N-(chloromethyl)carbamoyl chloride

InChI

InChI=1S/C6H11Cl2NO/c1-2-3-4-9(5-7)6(8)10/h2-5H2,1H3

InChI Key

ZACOSINFFIPTTM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(chloromethyl)carbamyl chloride typically involves the reaction of butylamine with chloromethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Butylamine+Chloromethyl chloroformateButyl(chloromethyl)carbamyl chloride+HCl\text{Butylamine} + \text{Chloromethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butylamine+Chloromethyl chloroformate→Butyl(chloromethyl)carbamyl chloride+HCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl(chloromethyl)carbamyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of different carbamate derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to produce butylamine, chloromethyl alcohol, and carbon dioxide.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

    Catalysts: Tertiary amines and metal catalysts can be used to enhance reaction rates.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound include various carbamate derivatives, such as butylcarbamate and substituted carbamates, depending on the nucleophile used.

Scientific Research Applications

Butyl(chloromethyl)carbamyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other carbamate compounds and as a reagent in organic synthesis.

    Biology: The compound can be used to modify proteins and peptides, making it valuable in biochemical studies.

    Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of butyl(chloromethyl)carbamyl chloride involves the formation of a covalent bond with nucleophilic sites on target molecules. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of stable carbamate linkages. This reactivity makes the compound useful in modifying biological molecules and in various chemical syntheses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally or functionally related chlorinated compounds:

2.1 Benzyl Chloride (CAS 100-44-7)
  • Structure : Aromatic chlorinated compound (C₆H₅CH₂Cl).
  • Reactivity : Undergoes nucleophilic substitution (e.g., hydrolysis to benzyl alcohol) and Friedel-Crafts alkylation.
  • Comparison : Unlike Butyl(chloromethyl)carbamyl chloride, Benzyl chloride lacks the carbamyl chloride group, reducing its capacity for carbamate formation.
2.2 Methyl Chloroformate (CAS 79-22-1)
  • Structure : ClCOOCH₃, a chlorinated ester.
  • Reactivity : Highly reactive acylating agent; reacts with amines to form carbamates.
  • Hazards : Corrosive; releases toxic HCl gas upon decomposition .
  • Comparison : Both compounds contain reactive chloro-carbonyl groups, but Methyl Chloroformate lacks the butyl and chloromethyl substituents, limiting its utility in synthesizing branched carbamates.
2.3 Methyl Chloromethyl Ether (CAS 107-30-2)
  • Structure : ClCH₂OCH₃.
  • Reactivity : Alkylating agent; forms formaldehyde and HCl upon hydrolysis.
  • Toxicity: Suspected carcinogen due to formaldehyde release .
  • Comparison : While both compounds have chloromethyl groups, Methyl Chloromethyl Ether lacks the carbamyl chloride functionality, making it unsuitable for urea or carbamate synthesis.

Data Table: Key Properties of Compared Compounds

Property This compound* Benzyl Chloride Methyl Chloroformate Methyl Chloromethyl Ether
CAS No. N/A 100-44-7 79-22-1 107-30-2
Molecular Formula C₆H₁₁Cl₂NO (hypothetical) C₇H₇Cl C₂H₃ClO₂ C₂H₅ClO
Functional Groups Carbamyl chloride, chloromethyl Benzyl chloride Chloroformate Chloromethyl ether
Reactivity High (carbamate synthesis) Moderate High (acylating agent) High (alkylating agent)
Toxicity Likely corrosive/toxic (inferred) Group 2A carcinogen Corrosive Suspected carcinogen

*Data for this compound is inferred due to lack of direct evidence.

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